3,3-Difluoro-4-phenylbutanoicacid
CAS No.:
Cat. No.: VC18214637
Molecular Formula: C10H10F2O2
Molecular Weight: 200.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F2O2 |
|---|---|
| Molecular Weight | 200.18 g/mol |
| IUPAC Name | 3,3-difluoro-4-phenylbutanoic acid |
| Standard InChI | InChI=1S/C10H10F2O2/c11-10(12,7-9(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14) |
| Standard InChI Key | BBEMSAWPBIZWRX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC(CC(=O)O)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 3,3-difluoro-4-phenylbutanoic acid consists of a four-carbon chain (butanoic acid) with two fluorine atoms at the C3 position and a phenyl group attached to C4. The IUPAC name derives from this substitution pattern: 3,3-difluoro-4-phenylbutanoic acid. Its molecular formula is C₁₀H₁₀F₂O₂, with a calculated molecular weight of 200.18 g/mol (estimated by substituting chlorine with fluorine in the analogous chloro compound ). The SMILES notation for this compound is C1=CC=C(C=C1)C(C(F)(F)CC(=O)O), reflecting the phenyl group at C4 and geminal difluoro substitution at C3 .
Table 1: Comparative Physicochemical Properties of Analogous Butanoic Acid Derivatives
The electronegativity of fluorine atoms induces significant electron-withdrawing effects, likely reducing the pKa of the carboxylic acid group compared to non-fluorinated analogs . This enhances acidity, facilitating deprotonation under milder conditions—a trait exploitable in nucleophilic reactions.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 3,3-difluoro-4-phenylbutanoic acid may be achieved through two primary routes:
-
Fluorination of a Preexisting Butanoic Acid Skeleton: Introducing fluorine atoms via electrophilic or nucleophilic fluorination at the C3 position.
-
Friedel-Crafts Alkylation: Leveraging aromatic substitution to attach the phenyl group to a fluorinated butanoic acid precursor .
Step 1: Preparation of 3,3-Difluorobutanoic Acid
A modified Stobbe condensation could yield a γ-keto acid intermediate, followed by fluorination using diethylaminosulfur trifluoride (DAST) or Selectfluor®. For example, reacting diethyl succinate with a fluorinated acetylating agent may generate 3,3-difluorobut-3-enoic acid, which is subsequently hydrogenated .
Table 2: Hypothetical Reaction Conditions for Key Steps
| Step | Reaction | Reagents/Conditions | Yield (Predicted) |
|---|---|---|---|
| 1 | Fluorination | DAST, CH₂Cl₂, 0°C to RT | 60–70% |
| 2 | Friedel-Crafts Alkylation | Benzene, AlCl₃, 80°C, 12 h | 50–65% |
| 3 | Hydrolysis | H₃O⁺, reflux | >90% |
Reactivity and Functional Applications
Carboxylic Acid Reactivity
The carboxylic acid group participates in esterification, amidation, and reduction reactions. Fluorine’s inductive effect increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like amines or alcohols. For instance, coupling with FMOC-protected amines (as in ) could yield peptide analogs for drug discovery.
Fluorine-Specific Interactions
The C–F bonds engage in hydrogen bonding and dipole interactions, making the compound a candidate for enzyme inhibition. In medicinal chemistry, fluorinated analogs often exhibit improved metabolic stability and bioavailability compared to non-fluorinated counterparts .
Future Directions and Research Gaps
-
Experimental Validation: Direct synthesis and characterization (NMR, FT-IR, X-ray crystallography) are needed to confirm predicted properties.
-
Pharmacological Screening: Testing for bioactivity against targets such as G-protein-coupled receptors (GPCRs) or inflammatory enzymes.
-
Process Optimization: Developing catalytic, asymmetric methods to access enantiomerically pure forms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume